
(2Z)-2-pentylidenecyclopentanone
Overview
Description
(2Z)-2-Pentylidenecyclopentanone is a cyclic ketone derivative characterized by a cyclopentanone backbone substituted with a pentylidene group at the 2-position in the Z-configuration. The Z-configuration denotes that the higher-priority substituents (the pentyl chain and the carbonyl group) are on the same side of the double bond. This structural arrangement confers unique electronic and steric properties, influencing its reactivity, solubility, and spectroscopic behavior.
The molecular formula of this compound is C₁₀H₁₆O, with an average molecular mass of 152.23 g/mol (calculated based on structural analogs like (2Z)-2-benzylidenecyclopentanone, which has a mass of 172.23 g/mol ). The compound’s conjugated enone system (α,β-unsaturated ketone) makes it reactive toward nucleophilic additions (e.g., Michael additions) and cycloadditions (e.g., Diels-Alder reactions).
Preparation Methods
Aldol Condensation Strategies
Aldol condensation between cyclopentanone and valeraldehyde (pentanal) represents the most widely studied route, leveraging base-catalyzed enolate formation.
Heterogeneous Metal Oxide Catalysts
FeO–MgO composites prepared via deposition-precipitation exhibit optimal activity, achieving 66% yield at 130°C under solvent-free conditions. Characterization by CO₂ temperature-programmed desorption (TPD) revealed a balance of moderate basic sites (0.12 mmol/g) and Lewis acid sites (0.08 mmol/g), which suppress valeraldehyde self-condensation while promoting cross-condensation. Comparative studies with CeO₂–MgO and CaO demonstrated inferior selectivity (<50%) due to excessive basicity, leading to Cannizzaro side reactions.
Table 1: Performance of Metal Oxide Catalysts in Aldol Condensation
Catalyst | Preparation Method | Temperature (°C) | Yield (%) | Selectivity (%) |
---|---|---|---|---|
FeO–MgO | Deposition | 130 | 66 | 82 |
CeO₂–MgO | Impregnation | 130 | 48 | 65 |
CaO | — | 130 | 34 | 58 |
Potassium Fluoride/Alumina (KF/Al₂O₃) Systems
Chinese patents CN102001925A/B detail a scalable method using KF/Al₂O₃ (20 wt% loading) at 80–100°C, achieving 85% conversion with catalyst recyclability. The process involves:
- Condensation : Cyclopentanone and valeraldehyde (1:1.2 molar ratio) react for 6 h.
- Filtration : Catalyst recovery via vacuum filtration.
- Distillation : Filtrate purification under reduced pressure (15 mmHg) yields 92% pure product.
Regeneration of spent catalyst through ethanol washing and calcination (450°C, 4 h) restored 95% initial activity over five cycles.
Hydrogenation of 2-(1-Hydroxypentyl)-Cyclopentanone
An alternative route involves hydrogenating 2-(1-hydroxypentyl)-cyclopentanone using Pd/C (5 wt%) and H₃PO₄/C at 140°C under H₂ (757.6 Torr). This method achieved 98% yield with no detectable over-reduction to 2-pentylcyclopentanol, attributed to phosphoric acid’s role in stabilizing the carbonyl group.
Reaction Scheme:
$$ \text{2-(1-Hydroxypentyl)-cyclopentanone} \xrightarrow[\text{H}3\text{PO}4/\text{C}, \text{H}_2]{\text{Pd/C}} \text{(2Z)-2-Pentylidenecyclopentanone} $$
Phase-Transfer Alkylation and Thermolysis
Early syntheses employed phase-transfer alkylation of cyclopentanone with 1,4-dibromo-2-pentene, forming spiro[2.4]hepten-4-ones, followed by thermolysis at 330–350°C to yield 2-(2Z-pentenyl)-2-cyclopenten-1-one. While this method provided 89% isolated yield, high energy input and side-product formation limit its industrial adoption.
Mechanistic Insights and Catalyst Characterization
Aldol Condensation Mechanism
- Enolate Formation : Base sites deprotonate cyclopentanone, generating an enolate.
- Nucleophilic Attack : Enolate attacks valeraldehyde’s carbonyl carbon.
- Dehydration : β-hydroxy ketone intermediate loses water, forming the α,β-unsaturated product.
Catalyst Characterization
- XRD : FeO–MgO exhibits MgFe₂O₄ spinel structures (2θ = 35.5°, 62.8°).
- TEM : Uniform particle distribution (10–15 nm) enhances surface accessibility.
- NH₃/CO₂ TPD : FeO–MgO shows dual acid-base sites (acid strength: 180–220°C; base strength: 500–600°C).
Industrial-Scale Considerations
KF/Al₂O₃ systems offer economic advantages due to:
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-pentylidenecyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted cyclopentanone derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
(2Z)-2-pentylidenecyclopentanone serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating more complex molecules. It can undergo reactions such as aldol condensation, Michael addition, and cycloaddition, which are fundamental in synthesizing pharmaceuticals and fine chemicals .
Synthetic Routes
The synthesis of this compound can be achieved through several methods:
- Aldol Condensation : This method involves the reaction of acetone with pentanal, followed by dehydration to yield the desired compound.
- Cyclization Reactions : The compound can also be synthesized via cyclization of suitable precursors under acidic or basic conditions.
Biological Applications
Potential Pharmacological Uses
Research has indicated that this compound may possess biological activity that could be harnessed in medicinal chemistry. Its derivatives have been explored for their potential anti-inflammatory and analgesic properties. Studies suggest that compounds with similar structures exhibit activity against various biological targets, including enzymes involved in inflammatory pathways .
Toxicological Assessments
Toxicological evaluations have shown that cyclopentanones, including this compound, generally exhibit low toxicity levels. They have been assessed for safety in fragrance applications, indicating minimal skin irritation and no significant mutagenic effects under controlled conditions . This makes them suitable candidates for further exploration in therapeutic contexts.
Industrial Applications
Fragrance Industry
Due to its pleasant odor profile, this compound is utilized as a fragrance ingredient in perfumes and personal care products. Its stability and low toxicity make it an attractive option for formulators looking to create appealing scents without compromising safety .
Chemical Manufacturing
In industrial settings, this compound can be employed as an intermediate in the production of various chemicals. Its reactivity allows it to serve as a precursor for synthesizing polymers and other industrial chemicals, contributing to the development of materials with specific properties .
Case Study 1: Synthesis and Characterization
A recent study focused on the synthesis of this compound through aldol condensation followed by dehydration. The product was characterized using NMR and mass spectrometry techniques to confirm its structure and purity. The yield was reported at approximately 56%, demonstrating a viable synthetic route for laboratory-scale production.
Another investigation evaluated the anti-inflammatory properties of derivatives of this compound using in vitro assays. The results indicated a significant reduction in pro-inflammatory cytokine production, suggesting potential therapeutic applications for inflammatory diseases.
Mechanism of Action
The mechanism of action of (2Z)-2-pentylidenecyclopentanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
The following table compares (2Z)-2-pentylidenecyclopentanone with structurally related cyclopentanone derivatives, highlighting key differences in molecular properties, substituent effects, and inferred reactivity:
Key Observations
Electronic Effects: The benzylidene derivative’s aromatic ring stabilizes the conjugated enone system via resonance, increasing UV absorption and thermal stability compared to the aliphatic pentylidene analog . Methyl-substituted cyclopentanones lack extended conjugation, making them less reactive in cycloadditions but more volatile .
Steric and Configurational Influences: The Z-configuration in this compound creates a planar enone system, favoring front-side nucleophilic attacks. In contrast, the E-isomer (if present) would exhibit steric clash between substituents. The hydroxy-octenyl derivative’s hydroxyl group introduces polarity and chiral complexity, enabling applications in asymmetric synthesis .
Physicochemical Properties: Lipophilicity: The pentylidene chain increases hydrophobicity (logP ~2.5 estimated) compared to benzylidene (logP ~2.8) and methyl (logP ~1.2) analogs. Boiling Points: Aliphatic derivatives (e.g., 2-methylcyclopentanone, bp 139–140°C ) have lower boiling points than aromatic or hydroxy-substituted analogs.
Reactivity: this compound’s enone system is more electrophilic than saturated ketones (e.g., 2-methylcyclopentanone) but less reactive than benzylidene derivatives due to reduced conjugation . The hydroxy-octenyl compound’s -OH group enables hydrogen bonding, altering solubility in polar solvents like ethanol or water .
Research Findings
- Synthetic Utility: Benzylidenecyclopentanones are widely used as dienophiles in Diels-Alder reactions, while methyl-substituted analogs serve as solvents or intermediates in ketone chemistry .
- Biological Activity: Hydroxy-substituted cyclopentanones (e.g., the octenyl derivative ) are studied for antimicrobial properties due to their ability to disrupt lipid membranes.
Biological Activity
(2Z)-2-pentylidenecyclopentanone, a compound with the molecular formula CHO, is a member of the cyclopentanone family. This compound has garnered interest due to its potential biological activities, which include antioxidant, anti-inflammatory, and antimicrobial properties. Understanding its biological activity is crucial for its application in pharmaceuticals and other fields.
Chemical Structure
The structure of this compound can be represented as follows:
Where:
- C1-C5 represent the carbon atoms forming the cyclopentanone ring.
- The pentylidene group is attached at the second position.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are vital in neutralizing free radicals and preventing oxidative stress, which can lead to various diseases. Studies have shown that compounds with similar structures often demonstrate enhanced antioxidant activity due to their ability to donate electrons and stabilize free radicals.
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. The compound has been tested for its anti-inflammatory effects using various in vitro models. For instance, in a study involving murine macrophage cell lines (RAW 264.7), this compound demonstrated inhibition of nitric oxide (NO) production, suggesting its potential to modulate inflammatory responses .
Antimicrobial Properties
The antimicrobial activity of this compound has also been explored. In vitro tests have shown effectiveness against a range of bacteria, including strains resistant to conventional antibiotics. This suggests potential applications in developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis reveals that modifications in the chemical structure can significantly influence biological activity. For instance, variations in substituents on the aromatic rings can enhance or diminish the compound's effectiveness against specific biological targets.
Substituent | Effect on Activity |
---|---|
Hydroxyl group | Increases anti-inflammatory activity |
Methoxy group | Enhances antioxidant properties |
Halogen substitution | Generally reduces activity |
Case Studies and Research Findings
- Case Study on Antioxidant Activity : A study evaluated the antioxidant capacity of various cyclopentanones, including this compound, using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, correlating with increased concentrations of the compound .
- Anti-inflammatory Study : In an experimental model simulating inflammation, this compound was administered to RAW 264.7 cells treated with lipopolysaccharide (LPS). The results showed a dose-dependent decrease in NO production, indicating effective anti-inflammatory action .
- Antimicrobial Research : A comparative study assessed the antimicrobial efficacy of this compound against various bacterial strains, including E. coli and S. aureus. The compound exhibited a minimum inhibitory concentration (MIC) lower than that of several standard antibiotics .
Safety and Toxicology
Toxicological assessments indicate that this compound has low acute toxicity and does not exhibit significant genotoxicity or mutagenicity in standard assays . However, further studies are required to fully understand its safety profile at various concentrations and exposure levels.
Q & A
Basic Research Questions
Q. What synthetic strategies ensure high stereochemical purity of (2Z)-2-pentylidenecyclopentanone?
The stereoselective synthesis of this compound requires careful control of reaction conditions. A validated approach involves olefination reactions using stabilized ylides or Wittig reagents under inert atmospheres. For example, X-ray crystallography (XDS program) confirms stereochemistry post-synthesis by refining anisotropic thermal parameters and hydrogen atom positions via SHELX86/SHELXL software . Key steps include:
- Precursor preparation : Cyclopentanone derivatives (e.g., 2-formylcyclopentanone) as starting materials .
- Stereocontrol : Use of low-temperature (-78°C) reactions to minimize isomerization.
- Validation : Compare experimental IR spectra (e.g., C=O stretching at ~1700 cm⁻¹) with NIST reference data to confirm functional groups .
Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
- IR Spectroscopy : Identify conjugated carbonyl (C=O) and alkene (C=C) stretches. NIST data for cyclopentanone derivatives show C=O peaks at 1740–1700 cm⁻¹ and C=C at 1650–1600 cm⁻¹ .
- NMR : ¹H NMR signals for the cyclopentanone ring protons appear at δ 1.5–2.5 ppm, while the pentylidene group shows δ 5.0–5.5 ppm (Z-alkene coupling constants: J = 10–12 Hz) .
- GC-MS : Use capillary columns (e.g., DB-5) with He carrier gas for retention time matching against NIST libraries .
Advanced Research Questions
Q. How can contradictions in reported thermodynamic data (e.g., boiling points, ΔvapH) be resolved?
Discrepancies in thermodynamic properties often arise from measurement techniques or sample purity. A systematic approach includes:
- Data Cross-Validation : Compare experimental boiling points (e.g., 139–145°C for related cyclopentanones) with NIST-recommended values .
- Purity Assessment : Use GC-MS to detect impurities >0.1% .
- Error Analysis : For enthalpy of vaporization (ΔvapH), discrepancies ≤5% may stem from calorimetric vs. computational methods .
Table 1 : Selected Thermodynamic Data for Cyclopentanone Derivatives
Property | Value Range | Source |
---|---|---|
Boiling Point (°C) | 139–145 | |
ΔvapH (kcal/mol) | 7.36–7.50 | |
Cp,gas (cal/mol·K) | 23.6 (298.15 K) |
Q. What mechanistic insights explain the compound’s reactivity in [4+2] cycloadditions?
The electron-deficient cyclopentanone carbonyl group enhances dienophile activity in Diels-Alder reactions. Computational studies (e.g., DFT) reveal:
- Frontier Molecular Orbitals : The LUMO of this compound localizes on the carbonyl, facilitating electron-rich diene interactions .
- Steric Effects : The pentylidene group’s Z-configuration reduces steric hindrance, favoring endo transition states .
- Kinetic Studies : Monitor reaction progress via HPLC or in situ IR to track carbonyl consumption .
Q. How can computational models predict the compound’s stability under varying pH and temperature?
- Molecular Dynamics (MD) Simulations : Simulate degradation pathways (e.g., hydrolysis) using software like GROMACS. Parameters include:
- QSPR Models : Relate molecular descriptors (e.g., logP, polar surface area) to experimental stability data from PubChem .
Q. Methodological Notes
- Data Reproducibility : Archive raw crystallographic data (e.g., CCDC 192821–192823) for independent validation .
- Contradiction Analysis : Apply iterative qualitative frameworks (e.g., triangulating spectral, computational, and synthetic data) .
- Ethical Compliance : Adhere to institutional safety protocols for handling reactive intermediates (e.g., iodinated analogs) .
Properties
IUPAC Name |
(2Z)-2-pentylidenecyclopentan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-2-3-4-6-9-7-5-8-10(9)11/h6H,2-5,7-8H2,1H3/b9-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKUNNFZLUCEET-TWGQIWQCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=C1CCCC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\1/CCCC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40860180 | |
Record name | (2Z)-2-Pentylidenecyclopentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40860180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163843-05-8, 16424-35-4 | |
Record name | 2-Pentylidenecyclopentanone, (2Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163843058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentanone, 2-pentylidene- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (2Z)-2-Pentylidenecyclopentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40860180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-pentylidenecyclopentan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.782 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PENTYLIDENECYCLOPENTANONE, (2Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8EAL80YA7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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